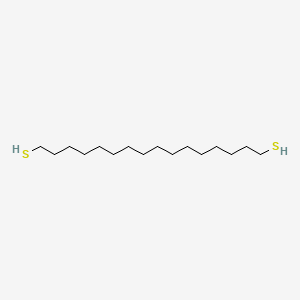

1,16-Hexadecanedithiol

描述

1,16-Hexadecanedithiol: is an alkanethiol compound with the molecular formula C16H34S2 . It is characterized by the presence of two thiol groups (-SH) attached to a sixteen-carbon alkane chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface chemistry and nanotechnology .

准备方法

Synthetic Routes and Reaction Conditions:

1,16-Hexadecanedithiol can be synthesized through the reduction of 1,16-hexadecanedione using hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction conditions involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods:

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a hallmark reaction of thiols, driven by the nucleophilicity of the sulfur atom. For 1,16-hexadecanedithiol:

- Key observations :

Oxidative Reactions

Oxidation of this compound produces disulfides or sulfonic acids:

- Experimental data :

Coordination with Metal Surfaces

This compound forms self-assembled monolayers (SAMs) on metals (Au, Ag, Pd) via strong S–metal bonds. Comparative studies with monothiols reveal:

- SAM stability : Dithiols exhibit higher thermal stability due to dual anchoring points .

- Structural metrics :

Polymerization and Crosslinking

The bifunctional thiol groups enable participation in:

- Thiol-ene/yne click chemistry :

- Epoxy-thiol curing : Forms elastomers with tunable mechanical properties .

Functionalization of Nanomaterials

This compound modifies nanoparticles (NPs) to enhance dispersion and biocompatibility:

- Gold NPs : Ligand exchange yields dithiol-capped NPs with reduced aggregation .

- Quantum dots : Improves photostability by passivating surface defects .

Challenges and Limitations

- Steric hindrance : The long alkyl chain limits reactivity in sterically demanding environments .

- Air sensitivity : Thiol groups oxidize readily, requiring inert atmospheres for storage .

Comparative Reactivity of Alkanedithiols

| Compound | Chain Length | Melting Point (°C) | Solubility (Water) | Applications |

|---|---|---|---|---|

| 1,6-Hexanedithiol | C6 | -20 | Low | Polymer crosslinker |

| This compound | C16 | 45–48 | Insoluble | SAMs, nanomaterial coatings |

科学研究应用

Nanotechnology and Material Science

Self-Assembled Monolayers (SAMs)

1,16-Hexadecanedithiol is widely used to create highly ordered self-assembled monolayers on gold substrates. These SAMs are crucial for modifying surface properties, enhancing adhesion, and controlling molecular interactions. The long hydrocarbon chain contributes to the hydrophobic nature of the surface, making it suitable for various applications in sensors and electronic devices .

Nanoparticle Functionalization

The compound is utilized to functionalize nanoparticles, particularly gold nanoparticles. By attaching this compound to the surface of nanoparticles, researchers can enhance their stability and biocompatibility for biomedical applications such as drug delivery and imaging . The thiol groups facilitate strong binding to metal surfaces, allowing for the precise control of nanoparticle aggregation and dispersion.

Biomedical Applications

Drug Delivery Systems

In drug delivery systems, this compound plays a pivotal role in the design of carriers that can effectively transport therapeutic agents. Its ability to form stable SAMs allows for the encapsulation of drugs within lipid layers or polymer matrices, improving bioavailability and targeting capabilities .

Biosensors

The compound is also employed in the development of biosensors. By modifying electrode surfaces with SAMs of this compound, researchers can create sensitive platforms for detecting biomolecules. This is particularly useful in diagnostic applications where specific binding events need to be monitored .

Surface Chemistry and Coatings

Corrosion Resistance

this compound has been investigated for its potential to enhance the corrosion resistance of metal surfaces. By forming a protective layer through SAMs, it can inhibit oxidation and degradation processes in various environments . This application is vital in industries where metal components are exposed to harsh conditions.

Electrochemical Applications

In electrochemistry, this compound-modified electrodes exhibit improved charge transfer properties. This has implications for energy storage devices such as batteries and supercapacitors where efficient electron transport is essential .

Case Studies

作用机制

The primary mechanism of action of 1,16-hexadecanedithiol involves the formation of self-assembled monolayers (SAMs) on various substrates. The thiol groups (-SH) interact with metal surfaces, such as gold, silver, and platinum, forming strong covalent bonds. This interaction leads to the immobilization of the surface atoms and the creation of a highly ordered monolayer. The SAMs can modify the surface properties, such as wettability, chemical reactivity, and electrical conductivity, making them useful in various applications .

相似化合物的比较

1-Hexadecanethiol: Similar to 1,16-hexadecanedithiol but with only one thiol group.

1,6-Hexanedithiol: A shorter alkanedithiol with six carbon atoms.

1-Octadecanethiol: An alkanethiol with an eighteen-carbon chain and one thiol group.

Uniqueness of this compound:

This compound is unique due to its long carbon chain and the presence of two thiol groups. This structure allows it to form highly ordered and stable SAMs with distinct surface properties. The dual thiol groups provide stronger and more versatile interactions with metal surfaces, making it valuable in applications requiring robust and durable coatings .

生物活性

1,16-Hexadecanedithiol, a long-chain alkanedithiol, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to elucidate its effects.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as:

This compound is often studied in the context of self-assembled monolayers (SAMs) due to its ability to form stable films on metal surfaces, such as gold and palladium, which can be utilized in various biomedical applications .

Overview

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 15 |

| Klebsiella pneumoniae | 17 |

These results suggest that this compound could serve as a potential antimicrobial agent in clinical settings .

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related damage in cells.

Research Findings

In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. The compound exhibited an IC50 value of approximately 500 μg/mL in DPPH scavenging assays, indicating moderate antioxidant potency .

Case Study: HepG2 Cells

A notable study investigated the anticancer effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent cytotoxic effect:

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 1000 | 58.90 |

| 500 | 75.20 |

| 250 | 85.10 |

At a concentration of 1000 μg/mL, the compound demonstrated significant toxicity against HepG2 cells, suggesting its potential as a chemotherapeutic agent .

常见问题

Basic Research Questions

Q. What experimental techniques are essential for characterizing the structural orientation of 1,16-hexadecanedithiol in self-assembled monolayers (SAMs)?

To determine molecular orientation and binding modes, combine X-ray photoelectron spectroscopy (XPS) for sulfur oxidation state analysis, cyclic voltammetry to assess SAM permeability, and contact angle measurements to evaluate surface wettability. For example, XPS and electrochemical impedance spectroscopy revealed that this compound binds to gold surfaces via both thiol groups, preventing upright orientation and ordered SAM formation .

Q. How does the molecular structure of this compound influence its ability to form stable SAMs compared to monothiols?

The dual thiol groups in this compound lead to bidentate surface binding, which disrupts ordered monolayer formation. In contrast, monothiols like decanethiol (DT) form well-ordered SAMs due to single-point binding, enabling upright molecular orientation. This structural difference is critical for applications requiring precise molecular alignment .

Q. What synthesis routes are reported for this compound, and how are they validated?

this compound is synthesized from 1,16-hexadecanediol via multi-step reactions, including thiolation. Validation involves nuclear magnetic resonance (NMR) for functional group confirmation, mass spectrometry for molecular weight verification, and chromatographic purity checks. These steps ensure reproducibility in ligand exchange protocols for quantum dots (QDs) or nanoparticle functionalization .

Advanced Research Questions

Q. How does the choice of dithiol ligands like this compound affect electron transport in molecular junctions compared to peptide-based systems?

Single-molecule conductance studies using scanning tunneling microscopy-break junction (STM-BJ) reveal that alkane-based dithiols (e.g., this compound) exhibit negligible conductance (~10⁻⁵–10⁻⁴ G₀) due to their non-conjugated backbone. In contrast, peptides with intramolecular hydrogen bonds show two-order-of-magnitude higher conductance, highlighting the role of molecular backbone rigidity and electronic coupling in transport behavior .

Q. What degradation mechanisms occur in this compound-stabilized nanoparticle networks under ambient vs. inert storage conditions?

Under ambient air storage, oxidation of thiols to sulfonates dominates, leading to nanoparticle coalescence and reduced vapor-sensing performance. In argon, morphological changes (e.g., ligand rearrangement) occur without oxidation, preserving selectivity for hydrophobic vapors like toluene. XPS and SEM are critical for tracking these degradation pathways .

Q. How can this compound be integrated into heterostructured nanogap electrodes for single-electron transistor (SET) applications?

Mixed SAMs of this compound and 1-decanethiol on Au/Pt nanogap electrodes enable precise placement of CdS quantum dots (QDs) as Coulomb islands. The dithiol’s dual anchoring stabilizes QDs between electrodes, facilitating resonant tunneling. Capacitance measurements (e.g., 0.20–0.30 aF) confirm QD size alignment with theoretical models, critical for SET reproducibility .

Q. What methodological challenges arise when using this compound as a spacer in quantum dot dimer assemblies, and how are they addressed?

In QD dimers, size dispersion (~9%) introduces inhomogeneous broadening, complicating coherence analysis via 2D electronic spectroscopy (2DES). Using this compound as a spacer in layer-by-layer deposition preserves dimer individuality in solid-state samples. Advanced 2DES data analysis tools are required to deconvolute overlapping coherences in such systems .

Q. How does ligand exchange with this compound improve the stability of colloidal quantum dots in electronic devices?

Replacing monodentate ligands (e.g., carboxylic acids) with bidentate this compound enhances QD stability by reducing ligand desorption. This is validated via photoluminescence quenching tests and XPS monitoring of sulfur-gold binding. The improved stability is critical for optoelectronic devices requiring long-term operational integrity .

Q. Methodological Considerations

Q. What analytical frameworks are recommended for resolving contradictions in SAM formation data for this compound?

Contradictory SAM data (e.g., disorder vs. partial order) often stem from substrate roughness or solvent effects. Use atomic force microscopy (AFM) for nanoscale morphology validation and solvent annealing to improve molecular alignment. Cross-reference electrochemical data (e.g., capacitance) with spectroscopic results to resolve discrepancies .

Q. How can researchers optimize the use of this compound in nanogap fabrication via nanoskiving?

For sub-3 nm gaps, control SAM incubation time (24–48 hours) and solvent polarity (e.g., ethanol or DCM) to prevent epoxy swelling. Post-fabrication, validate gap sizes using SEM and conductance measurements. Chloroform should be avoided due to its detrimental effects on SAM integrity .

属性

IUPAC Name |

hexadecane-1,16-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRUFBZERGYUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512070 | |

| Record name | Hexadecane-1,16-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79028-45-8 | |

| Record name | Hexadecane-1,16-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,16-Hexadecanedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。